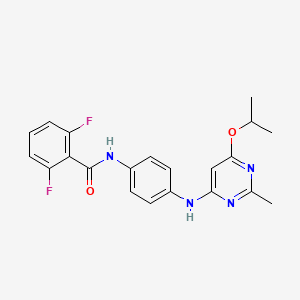

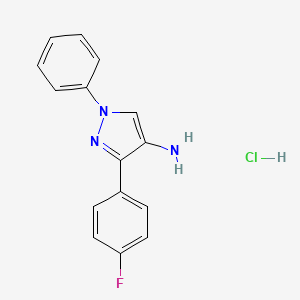

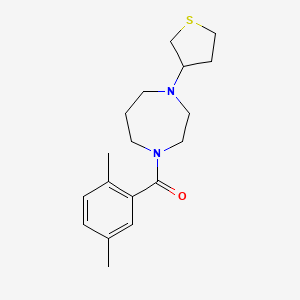

![molecular formula C14H13N5O4 B3011250 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034372-55-7](/img/structure/B3011250.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have been shown to exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include a one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This reaction affords a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agents properties. These compounds, including the synthesis process involving carboxamide with aromatic aldehydes, were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Another study reported on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant anti-inflammatory and analgesic activities, with particular emphasis on COX-2 selectivity and inhibition of edema, compared to standard drugs (Abu‐Hashem et al., 2020).

Research on novel thiopyrimidine-glucuronide compounds with promising biological activities involved the synthesis of 3-methyl-5-acetyl-7-[(2-sulfanylidene-6-aryl-1,2-dihydropyrimidin-4-yl)amino]-1,2-benzisoxazoles. These compounds were characterized and evaluated for potential biological activities, showcasing the versatility of this chemical structure in medicinal chemistry applications (Wanare, 2022).

Antibacterial Activity

The synthesis and antibacterial activity of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were explored, demonstrating that these compounds possess antistaphylococcal activity. This highlights the potential use of such compounds in the development of new antibacterial drugs (Kostenko et al., 2008).

A study on the synthesis of isoxazolo[5,4-d]pyrimidines involved the reaction of 3-phenyl-5-aminoisoxazole-4-carboxamide with acyl chlorides, leading to the formation of compounds with potential biological activity. This research contributes to the understanding of the chemical properties and reactivity of isoxazole derivatives (Desimoni et al., 1967).

Future Directions

The future directions for the research on “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide” and related compounds could involve further exploration of their biological properties and potential applications. Given their wide range of biological activities, these compounds could be further investigated for their potential use in various therapeutic applications .

Mechanism of Action

Target of Action

The compound, also known as N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide, primarily targets Dihydrofolate Reductase (DHFR) . DHFR is a critical enzyme involved in the synthesis of nucleotides and DNA replication .

Mode of Action

The compound acts as an inhibitor of DHFR . By binding to this enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of pyrimidine and purine . This inhibition disrupts DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the folic acid pathway . This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of nucleotides and, consequently, DNA .

Result of Action

The primary result of the compound’s action is the disruption of DNA synthesis, leading to cell death . This makes it a potential candidate for use in cancer treatment, as it could selectively target rapidly dividing cancer cells, which rely heavily on DNA replication for their growth and proliferation .

properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4/c1-8-7-10(18-23-8)12(20)16-5-6-19-13(21)9-3-2-4-15-11(9)17-14(19)22/h2-4,7H,5-6H2,1H3,(H,16,20)(H,15,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVUSZRVGRTDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

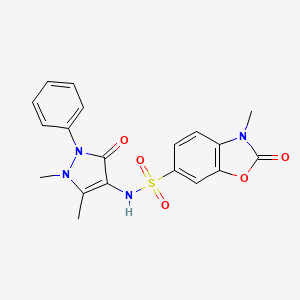

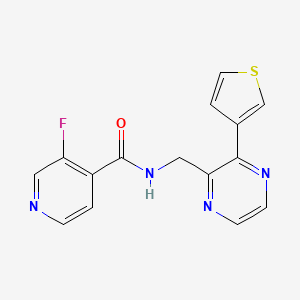

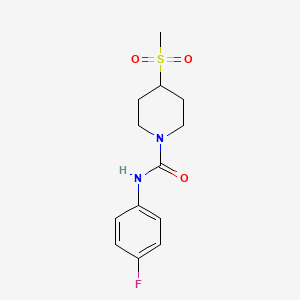

![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

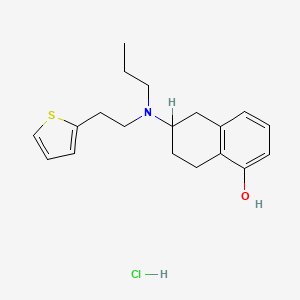

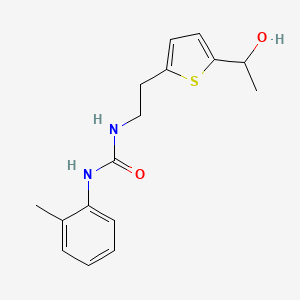

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)

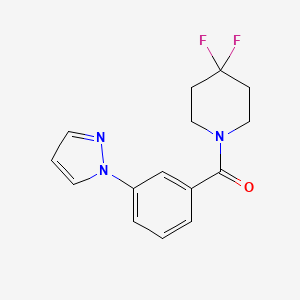

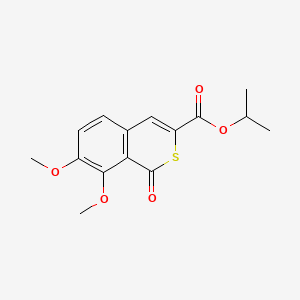

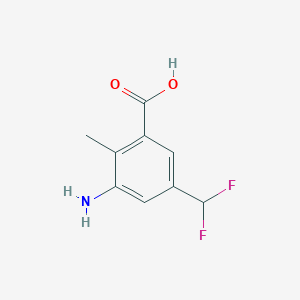

![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)